4,4'-Bipiperidine dihydrochloride
Overview
Description
4,4'-Bipiperidine dihydrochloride (4,4'-BPDC) is a chemical compound composed of two piperidine molecules and two chlorine atoms. It is a white crystalline powder that is soluble in water and alcohol. It is a versatile compound that has a variety of applications in scientific research and laboratory experiments.
Scientific Research Applications
Tyrosinase Inhibition
4,4'-Bipiperidine derivatives have been synthesized and tested as tyrosinase inhibitors, which are relevant in drug design. One study found that a specific 4,4'-bipiperidine derivative with a 4′-methylbenzyl substitution demonstrated potent tyrosinase inhibition, leading to its potential as a lead compound in future drug design (Khan et al., 2005).
Multifunctional Chromic Materials
Mono- and di-quaternized 4,4'-bipiperidine derivatives are used in creating multifunctional chromic materials and compounds. These derivatives are characterized by their redox activity and electrochromic aptitude, contributing to various types of chromism in contemporary materials (Papadakis, 2019).
Optical Resolution
The optical resolution of DL-2,2'-bipiperidine, which is closely related to 4,4'-bipiperidine, has been studied through its cobalt(III) complex. This study focuses on the stereoselective formation of the trans-dinitro-complex of 2,2'-bipiperidine, which is significant for understanding the structural properties and potential applications of similar compounds (Sato et al., 1985).
Smectic Polyurethanes
Research has been conducted on creating crystalline smectic polyurethanes derived from 4,4'-bipiperidine. These polyurethanes show reversible first order phase transitions below their melting points, indicating potential applications in material science, particularly in the field of liquid crystal technology (Kricheldorf & Awe, 1989).
Magnetic Properties
A study on the magnetic properties of 4,4'-bipiperidinediium tetrahalocuprates revealed the distinct magnetic behaviors supported by halide superexchange pathways. This research contributes to understanding the magnetic interactions in compounds containing 4,4'-bipiperidine, which could be useful in designing new magnetic materials (Wikaira et al., 2016).
Enantioselective Catalysis
4,4'-Bipiperidine has been used as a catalyst component in the enantioselective Henry reaction. Its easy availability and the ability to induce high yield and good enantioselectivity make it valuable in synthetic organic chemistry (Noole et al., 2010).
properties
IUPAC Name |
4-piperidin-4-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h9-12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBVVIPCLTENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipiperidine dihydrochloride | |
CAS RN |
78619-84-8 | |
Record name | 4,4'-bipiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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